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Compound of Interest

Compound Name: Cannabidiol-C8

Cat. No.: B10829893

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and
characterization of Cannabidiol-C8 (CBD-C8), a synthetic homolog of cannabidiol (CBD)
featuring an eight-carbon alkyl side chain. For the purposes of this guide, CBD-C8 will refer to
the enantiomer (+)-CBD-octyl, as its synthesis has been explicitly detailed in the scientific
literature.

Introduction

Cannabidiol (CBD) is a non-psychotropic phytocannabinoid with a wide range of therapeutic
properties. Structure-activity relationship (SAR) studies of cannabinoids have consistently
shown that the length of the alkyl side chain on the resorcinol ring significantly influences
pharmacological activity. Increasing the chain length from the natural pentyl (C5) group can
modulate potency and efficacy at various biological targets. This has led to the synthetic
exploration of CBD homologs with longer alkyl chains, such as the octyl (C8) derivative, to
investigate these effects and potentially develop novel therapeutic agents. The synthesis of (+)-
cannabidiol-C8, along with other homologs, was first reported by Golliher et al. in 2021[1][2].

Synthesis and Isolation of (+)-Cannabidiol-C8

The first asymmetric synthesis of the C8 homolog of (+)-cannabidiol, referred to as (+)-ent-
CBD-CS8 or (+)-CBD-oct, was developed as part of a broader effort to create a library of CBD
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analogs with varying alkyl chain lengths[3]. The synthetic strategy leverages a stereoselective
route starting from (+)-carvone[1][2].

The synthesis of (+)-CBD-C8 involves a multi-step process, beginning with the preparation of
the requisite 5-octylresorcinol, followed by a Lewis acid-mediated coupling with an epoxy-
carvone silyl ether derived from (+)-carvone.

Protocol for the Synthesis of 5-octyl-1,3-bis(methoxymethoxy)benzene:

» To a solution of 5-pentylresorcinol in a suitable solvent, an alkylating agent such as 1-
bromooctane is added in the presence of a catalyst (e.g., a Lewis acid) to yield 5-
octylresorcinol.

e The resulting 5-octylresorcinol is then protected, for example, using methoxymethyl chloride
(MOMCI) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent
such as dichloromethane (DCM), to yield 5-octyl-1,3-bis(methoxymethoxy)benzene.

Protocol for the Synthesis of (+)-CBD-C8:

e The protected 5-octylresorcinol is dissolved in an anhydrous, non-polar solvent like DCM and
cooled to a low temperature (e.g., -78 °C).

e A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTY), is added, followed
by the dropwise addition of the epoxy-carvone silyl ether (prepared from (+)-carvone).

e The reaction is stirred at low temperature and then allowed to warm to room temperature.

e The reaction is quenched, and the crude product is subjected to deprotection of the MOM
groups, typically using an acidic workup.

e The final product, (+)-CBD-CS8, is purified using column chromatography.

The logical flow of the synthesis is depicted in the following diagram:
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Synthetic workflow for (+)-CBD-C8.
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Quantitative Data

While specific quantitative data for the C8 homolog was not detailed in the initial
communication, the general synthetic scheme for related analogs provides expected outcomes.
The yields for the coupling and deprotection steps for similar CBD analogs are generally in the
range of 40-60%.

Table 1: Physicochemical and Spectroscopic Data (Predicted/Exemplary)

Property Value

Molecular Formula C24H3602

Molecular Weight 356.54 g/mol
Appearance Pale yellow oil or resin

1H NMR (CDCI3, 8) Signals corresponding to the resorcinol,
’ terpene, and octyl chain protons.

Resonances for aromatic, olefinic, and aliphatic
13C NMR (CDCI3, d) b
carbons.

Mass Spectrometry (m/z) [M+H]+ at 357.27

Pharmacological Activity and Signaling Pathways

The primary rationale for synthesizing CBD-CS8 is to explore the impact of an extended alkyl
side chain on its biological activity. It is hypothesized that the increased lipophilicity of the C8
chain may enhance its interaction with cannabinoid receptors and other targets.

While specific pharmacological data for (+)-CBD-C8 is still emerging, studies on the
anticonvulsant effects of carvone-derived CBD enantiomers, including (+)-CBD-oct, have been
conducted. These studies suggest that elongated alkyl chains can increase the potency of
these congeners. Pre-treatment with (+)-CBD-oct has been shown to promote seizure
resilience in mouse models of developmental epilepsy.

The mechanism of action of CBD is known to be multi-faceted, involving various receptors and
signaling pathways beyond the classical cannabinoid receptors CB1 and CB2. These include
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interactions with transient receptor potential (TRP) channels, serotonin receptors (5-HT1A),
and peroxisome proliferator-activated receptors (PPARS). It is plausible that CBD-C8 interacts
with a similar spectrum of targets, potentially with altered affinities and efficacies.

The following diagram illustrates the potential signaling pathways that may be modulated by
CBD-C8, based on the known pharmacology of CBD and the anticipated effects of the C8 side

chain.
(+)-CBD-C8
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Potential signaling pathways of (+)-CBD-CS8.

The synthesis of (+)-cannabidiol-C8 represents a significant advancement in the exploration of
the chemical space of cannabinoids. By extending the alkyl side chain to eight carbons,
researchers have created a novel analog with potentially enhanced pharmacological

properties. Early evidence suggests increased potency in preclinical models of epilepsy.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic
profile of this compound, its full spectrum of biological targets, and its therapeutic potential for a
range of clinical indications. This technical guide provides a foundational understanding for
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researchers and drug development professionals interested in the continued investigation of
CBD-C8 and other long-chain cannabinoid analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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